Eleutherol

説明

Synthesis Analysis

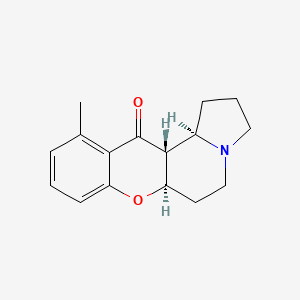

The synthesis of Eleutherol and its derivatives has been a focal point of research due to its challenging molecular framework. Winkler et al. (2003) reported a tandem Diels-Alder/fragmentation approach as a key step in the synthesis of the Eleutherobin aglycone, a related compound, highlighting the complexity involved in forming Eleutherol's carbon framework (Winkler et al., 2003). Similarly, Othman et al. (2017) achieved the first total synthesis of Eleutherol through a nine-step process, utilizing diazo-transfer chemistry and metal-catalyzed intramolecular cyclization, demonstrating the intricate steps required to synthesize such compounds (Othman et al., 2017).

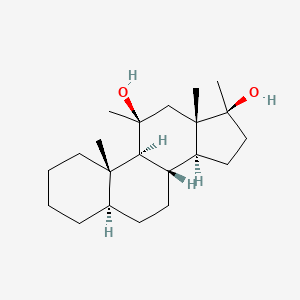

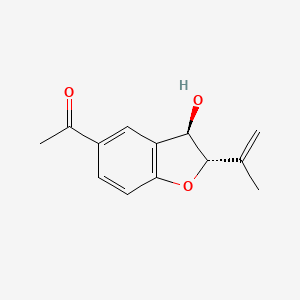

Molecular Structure Analysis

The molecular structure of Eleutherol, characterized by its complex naphthoquinone framework, has been the subject of computational and structural analyses. Studies such as those by Pratama and Aziz (2019) have utilized molecular docking methods to explore Eleutherol's potential as an inhibitor of bacterial cell wall synthesis, indicating the importance of its structural characteristics in biological interactions (Pratama & Aziz, 2019).

Chemical Reactions and Properties

Research into Eleutherol's chemical reactions and properties focuses on its reactivity and interaction with other molecules. The study by Alves et al. (2003) on eleutherinone, a related naphthoquinone, highlights the fungitoxic properties of these compounds, suggesting Eleutherol's potential for similar chemical interactions (Alves et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of Eleutherol are less common, the general understanding of naphthoquinones suggests they possess distinct physical characteristics such as color and solubility, which are critical for their identification and application in chemical synthesis. The synthesis and characterization studies inherently touch upon these aspects, though they are often not the primary focus.

Chemical Properties Analysis

The chemical properties of Eleutherol, including its reactivity under various conditions and its interaction with biological molecules, are of significant interest. The study by Song et al. (2009) on isoeleutherin, for instance, explores the inhibition of nitric oxide synthase, indicating the broader chemical activity spectrum of Eleutherol and related compounds (Song et al., 2009).

科学的研究の応用

Antibacterial and Pharmacological Properties : Eleutherin and Eleutherol, extracted from Eleutherine bulbosa, were studied for their biological properties. Eleutherin showed a weak effect in decreasing prothrombin time and weak antibacterial activity against Bacillus subtilis (Bianchi & Ceriotti, 1975).

Traditional Use in Treating Amebiasis : Eleutherine plicata Herb. is traditionally used in northeastern Pará for treating diarrhea and amebiasis. Its effectiveness is likely due to chemical compounds like naphthoquinones and isoeleuterine present in the bulbs (Santos et al., 2020).

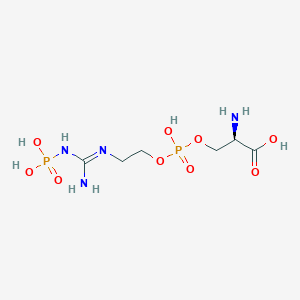

Pharmacokinetics in Rats : A study developed a UPLC-MS/MS method to investigate the pharmacokinetics and tissue distribution of Isoeleutherin, Eleutherin, and Eleutherol in rats. This research is important for the future development of new drugs from Bulbus eleutherinis (Guo et al., 2022).

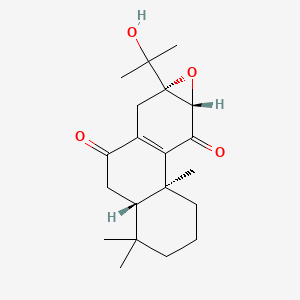

Synthesis and Application in Cytotoxic Substances : The first total synthesis of (±)-Eleutherol and Eleuthoside A, natural cytotoxic substances from an Indonesian plant, was achieved. This synthesis is significant for the development of potential therapeutic agents (Othman et al., 2017).

Potential as a Bacterial Cell Wall Synthesis Inhibitor : Eleutherol A, a metabolite from Eleutherine bulbosa, showed high affinity as a bacterial cell wall synthesis inhibitor, suggesting its potential as an antimicrobial agent (Pratama & Aziz, 2019).

Wound Healing Properties : Eleutherine indica L. showed promising results in accelerating in vivo cutaneous wound healing in rats, possibly by stimulating Smad-mediated collagen production (Upadhyay et al., 2013).

Potential Anti-Breast Cancer Effects : Compounds in Eleutherine americana, including Eleutherin, Eleutherinone, and Eleutherol, showed potential as anti-breast cancer agents through docking studies on the estrogen receptor alpha (Amelia et al., 2015).

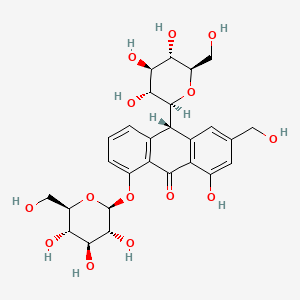

Antiproliferative Effects on Cancer Cells : Extracts from Cipura paludosa bulbs, containing Eleutherine, Isoeleutherine, and Eleutherol, exhibited significant cytotoxicity against various human tumor cell lines (Campos et al., 2016).

New Derivatives and Protective Effects on HUVECs : New derivatives of Eleutherine americana, including Eleutherols A–C, showed potent effects against the injury of human umbilical vein endothelial cells induced by high concentrations of glucose (Chen et al., 2018).

Novel Fungitoxic Naphthoquinone : Eleutherinone, a new naphthoquinone isolated from Eleutherine bulbosa, demonstrated strong antifungal activity (Alves et al., 2003).

Antifungal Properties : Pyranonaphthoquinones from Cipura paludosa, including Eleutherine, Isoeleutherine, and Eleutherol, exhibited significant antifungal activity against clinically relevant yeasts (Campos et al., 2015).

α-Glucosidase Inhibitors for Diabetes Treatment : Eleutherine americana's bulb was found to contain compounds like Eleutherol, which inhibit α-glucosidase, suggesting their role in diabetes treatment (Ieyama et al., 2011).

Cytotoxic Effects on Glioma Cells : Eleutherine from Eleutherine plicata bulb exhibited cytotoxic effects on rat glioma C6 cells, suggesting its potential as an anti-glioma drug (Shinkai et al., 2022).

Hyperglycemic Control in Diabetic Rats : Bawang Dayak (Eleutherine palmifolia) bulb extracts showed potential for controlling hyperglycemia and preventing diabetes complications in diabetic rats (Febrinda et al., 2014).

Safety And Hazards

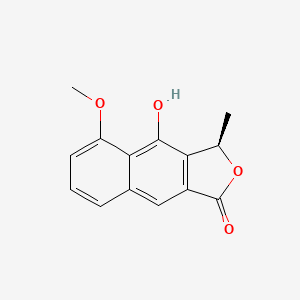

特性

IUPAC Name |

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197373 | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutherol | |

CAS RN |

480-00-2 | |

| Record name | Eleutherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

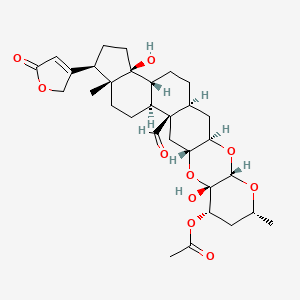

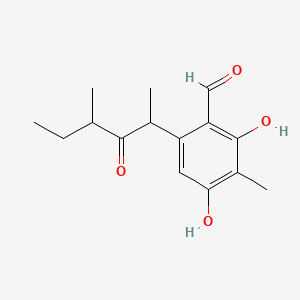

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)